![molecular formula C17H18ClF3N4 B2987483 N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine CAS No. 338409-13-5](/img/structure/B2987483.png)
N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine is a useful research compound. Its molecular formula is C17H18ClF3N4 and its molecular weight is 370.8. The purity is usually 95%.
BenchChem offers high-quality N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electron Transfer and Polyaniline Models
Research on intermolecular electron transfer in low-molecular-weight models for polyaniline emeraldine base (PANI-EB) has shown significant insights into the protonation process and its effects on electron interchange in organic solvents. This study provides a foundation for understanding the electronic properties of polyaniline and its derivatives, which are crucial for developing advanced materials for electronics and catalysis (Lokshin et al., 2001).
Catalysis and Organic Transformations
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been identified as a recyclable catalyst for the acylation of inert alcohols and phenols. This research not only expands the scope of acylation reactions but also contributes to the development of more sustainable and efficient catalytic systems in organic synthesis (Liu et al., 2014).
Polymer Chemistry
Studies on the polymerization processes mediated by pyridyl-imine based copper complexes have shown promising results in achieving controlled microstructures in polymeric materials. These findings are pivotal for the fabrication of polymers with specific properties for applications in various industries, including plastics, coatings, and healthcare (Hsiao et al., 2014).
Advanced Materials and Light-Emitting Devices
The synthesis and characterization of novel fluorescent porous hyperbranched aromatic polyamides have unveiled new pathways for developing materials with unique optical properties. These materials exhibit strong fluorescence and have potential applications in light-emitting devices, sensors, and photonic materials (Hu, 2017).
Molecular Electronics and Photonics
Research on ligand-bridged dinuclear cyclometalated Ir(III) complexes has provided insights into the design and synthesis of materials for molecular electronics and photonics. These complexes demonstrate unique electrochemical and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Chandrasekhar et al., 2012).
Wirkmechanismus
Target of Action
It’s worth noting that many compounds with similar structures are often involved in inhibiting various enzymes or interacting with receptors in the body .
Mode of Action
It’s known that many similar compounds often work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Many similar compounds are involved in pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the specific targets of the compound and how its interaction with these targets alters cellular processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s ability to interact with its targets. Additionally, the compound’s chemical stability could be affected by these factors, potentially altering its effectiveness .
Eigenschaften
IUPAC Name |
3-chloro-N-[2-[[4-(dimethylamino)phenyl]methylideneamino]ethyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4/c1-25(2)14-5-3-12(4-6-14)10-22-7-8-23-16-15(18)9-13(11-24-16)17(19,20)21/h3-6,9-11H,7-8H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXMTDVAVWQKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B2987402.png)
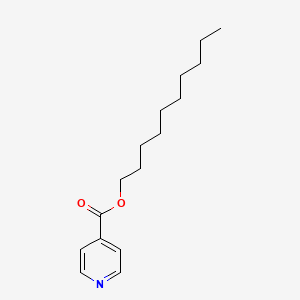
![5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-N-[(1E)-(hydroxyamino)methylidene]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B2987404.png)
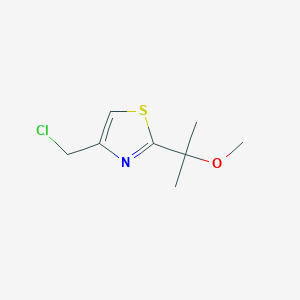

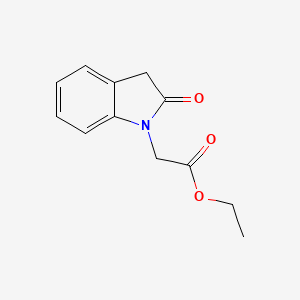
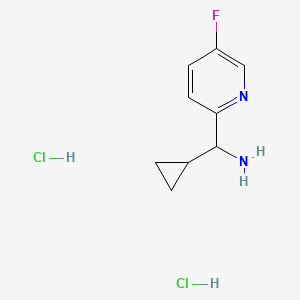


![N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide](/img/structure/B2987417.png)
![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone](/img/structure/B2987418.png)
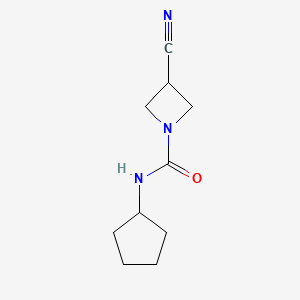
![N-(3,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2987420.png)